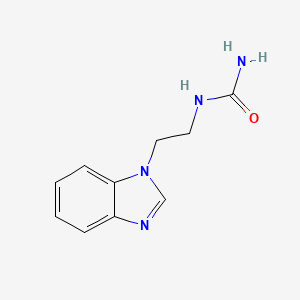
2-Chloro-4-(3-chlorophenoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-chlorophenoxy)quinazoline is a quinazoline derivative, a class of compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 2-Chloro-4-(3-chlorophenoxy)quinazoline typically involves the reaction of 2-chloro-4-quinazolinone with 3-chlorophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound .
Industrial production methods for quinazoline derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloro-4-(3-chlorophenoxy)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-4-(3-chlorophenoxy)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating the mechanisms of action of quinazoline derivatives and their interactions with biological targets.
Industrial Applications: It is used in the synthesis of other biologically active quinazoline derivatives, which have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chlorophenoxy)quinazoline involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-Chloro-4-(3-chlorophenoxy)quinazoline is unique among quinazoline derivatives due to its specific substitution pattern, which imparts distinct biological activities. Similar compounds include:
4-Chloroquinazoline: Known for its anticancer properties.
2-Chloroquinazoline: Studied for its antibacterial and antifungal activities.
4-(3-Chlorophenoxy)quinazoline: Investigated for its anti-inflammatory effects.
These compounds share a common quinazoline core but differ in their substitution patterns, leading to variations in their biological activities and applications .
Properties
CAS No. |
61067-68-3 |
|---|---|
Molecular Formula |
C14H8Cl2N2O |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenoxy)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-4-3-5-10(8-9)19-13-11-6-1-2-7-12(11)17-14(16)18-13/h1-8H |
InChI Key |
IDCCFNVIYOEIHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)




![[1,3]Oxazolo[4,5-c][1,8]naphthyridin-2(3H)-one](/img/structure/B14599761.png)




![3-[4-(3-Chlorophenyl)piperazin-1-yl]propanamide](/img/structure/B14599774.png)



